molecular formula C11H13BrO3 B1456996 Methyl 4-bromo-3-isopropoxybenzoate CAS No. 1154060-99-7

Methyl 4-bromo-3-isopropoxybenzoate

Cat. No. B1456996
M. Wt: 273.12 g/mol
InChI Key: JDZLGDXYRFWYHO-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-3-isopropoxybenzoate” is a chemical compound with the molecular formula C11H13BrO3 . It has a molecular weight of 273.13 . It is a liquid in its physical form .


Synthesis Analysis

The synthesis of “Methyl 4-bromo-3-isopropoxybenzoate” has been described in a study . The molecule crystallizes in the centrocemetric space group P-1 with two rotomer molecules of the title compound in the asymmetric unit . The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate .


Molecular Structure Analysis

The molecular structure of “Methyl 4-bromo-3-isopropoxybenzoate” reveals the presence of two crystallographically unique rotomers in the lattice . Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .


Physical And Chemical Properties Analysis

“Methyl 4-bromo-3-isopropoxybenzoate” is a liquid at room temperature . It has a molecular weight of 273.13 and a molecular formula of C11H13BrO3 .

Scientific Research Applications

Synthesis and Characterization

  • Methyl 4-bromo-3-isopropoxybenzoate was synthesized from 4-bromo-2-fluorotoluene through a process involving bromination, hydrolysis, cyanidation, methoxylation, and esterification, resulting in a high purity product, indicating its potential for various applications in chemical synthesis (Chen Bing-he, 2008).

Structural Analysis and Biomedical Potential

  • A study reported the electrochemically induced transformation of related compounds to synthesize a new compound with potential biomedical applications, especially in regulating inflammatory diseases. This suggests the potential of Methyl 4-bromo-3-isopropoxybenzoate in similar biomedical research (Y. E. Ryzhkova, F. V. Ryzhkov, M. Elinson, 2020).

Pharmaceutical Research

Safety And Hazards

“Methyl 4-bromo-3-isopropoxybenzoate” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

methyl 4-bromo-3-propan-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-7(2)15-10-6-8(11(13)14-3)4-5-9(10)12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZLGDXYRFWYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301271716
Record name Methyl 4-bromo-3-(1-methylethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-3-isopropoxybenzoate

CAS RN

1154060-99-7
Record name Methyl 4-bromo-3-(1-methylethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1154060-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-3-(1-methylethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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